

# Spectroscopic Analysis of Ethyl 2-amino-4,5-dimethoxybenzoate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ethyl 2-amino-4,5-dimethoxybenzoate*

Cat. No.: *B1360123*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-amino-4,5-dimethoxybenzoate**, a key intermediate in pharmaceutical synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

## Spectroscopic Data Summary

The spectroscopic data for **Ethyl 2-amino-4,5-dimethoxybenzoate** (CAS No: 20323-74-4; Molecular Formula:  $C_{11}H_{15}NO_4$ ; Molecular Weight: 225.24 g/mol ) are summarized below.<sup>[1][2][3]</sup> Due to the limited availability of experimentally derived spectra in public databases, the NMR data presented is based on predictive models and analysis of structurally similar compounds.

### Table 1: Predicted $^1H$ NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.30	s	1H	Ar-H
~6.15	s	1H	Ar-H
~4.80	br s	2H	-NH <sub>2</sub>
4.25	q	2H	-OCH <sub>2</sub> CH <sub>3</sub>
3.85	s	3H	-OCH <sub>3</sub>
3.80	s	3H	-OCH <sub>3</sub>
1.35	t	3H	-OCH <sub>2</sub> CH <sub>3</sub>

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift (ppm)	Assignment
~168.0	C=O (Ester)
~154.0	C-O
~148.0	C-O
~140.0	C-NH <sub>2</sub>
~114.0	Ar-C
~108.0	Ar-C
~98.0	Ar-C
~60.5	-OCH <sub>2</sub> CH <sub>3</sub>
~56.0	-OCH <sub>3</sub>
~55.8	-OCH <sub>3</sub>
~14.5	-OCH <sub>2</sub> CH <sub>3</sub>

**Table 3: IR Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3300	Strong, Broad	N-H Stretch (Amino group)
3000 - 2850	Medium	C-H Stretch (Aromatic and Aliphatic)
1690 - 1670	Strong	C=O Stretch (Ester)
1620 - 1580	Medium	N-H Bend (Amino group)
1520 - 1480	Medium	Aromatic C=C Stretch
1280 - 1200	Strong	C-O Stretch (Aryl ether)
1200 - 1000	Strong	C-O Stretch (Ester)

**Table 4: Mass Spectrometry Data**

m/z	Interpretation
225	[M] <sup>+</sup> (Molecular Ion)
196	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
180	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
152	[M - COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: A sample of approximately 10-20 mg of **Ethyl 2-amino-4,5-dimethoxybenzoate** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically Chloroform-

d ( $\text{CDCl}_3$ ) or Dimethyl Sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ). A small amount of Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

- Instrumentation: The solution is transferred to a 5 mm NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- Data Acquisition:
  - For  $^1\text{H}$  NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded over a range of  $4000\text{--}400\text{ cm}^{-1}$ . A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.
- Data Interpretation: The absorption bands in the spectrum are assigned to specific functional group vibrations.

## Mass Spectrometry (MS)

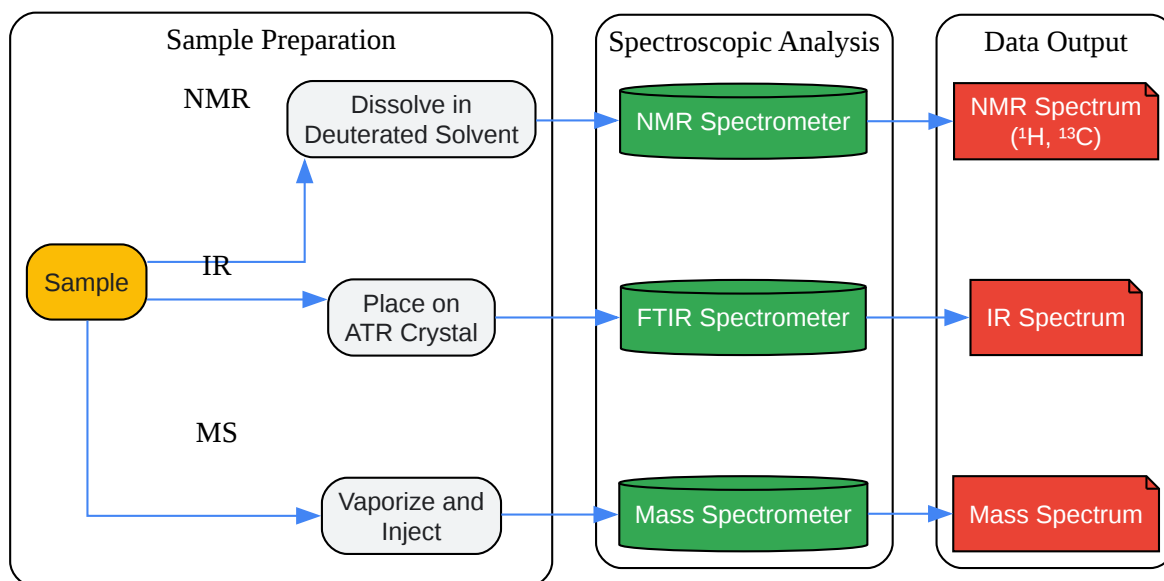
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam, causing the formation of a molecular ion and characteristic fragment ions.
- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their  $m/z$  ratio.

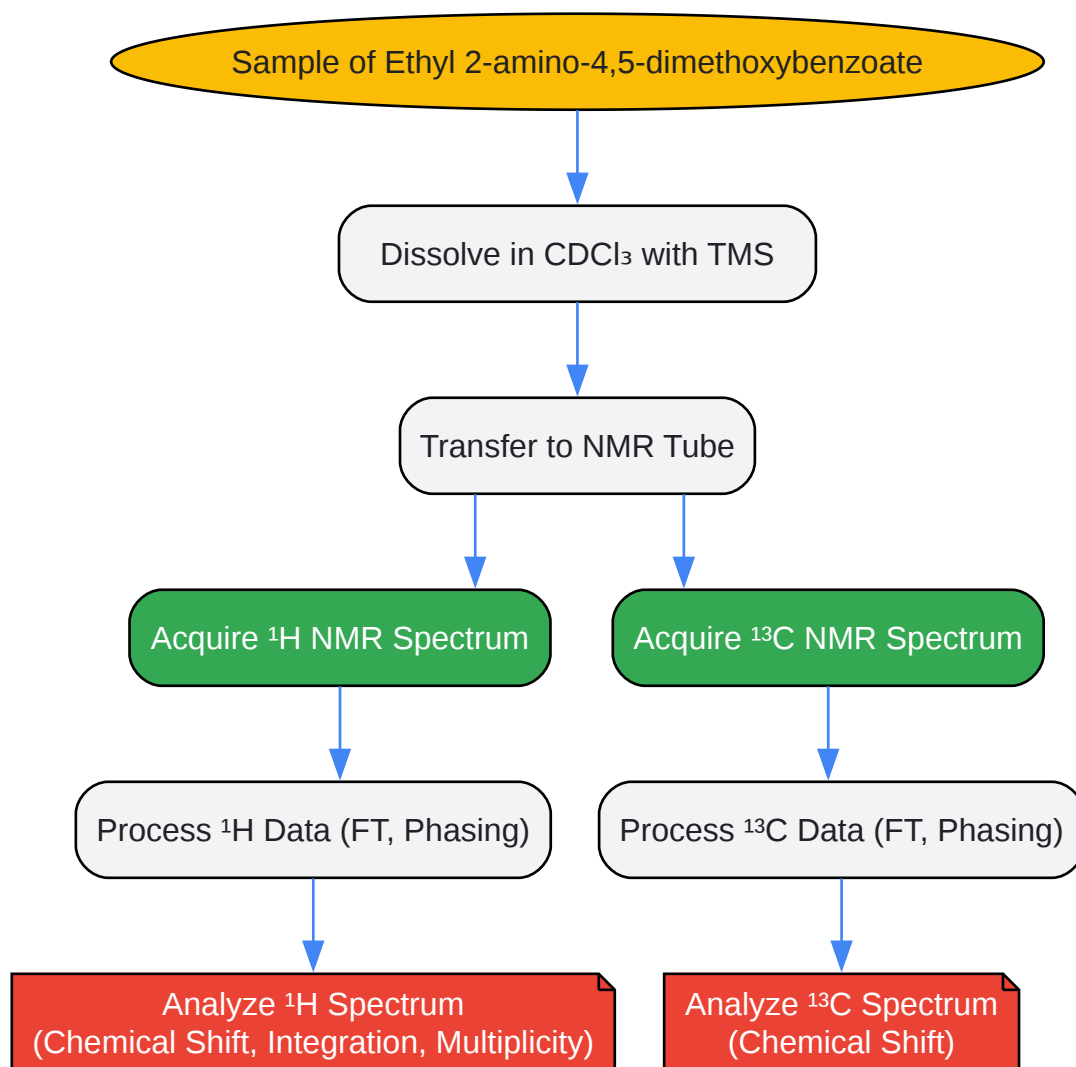
## Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses.



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Caption: General workflow for spectroscopic analysis.



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Caption: Detailed workflow for NMR analysis.



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Caption: Workflow for Mass Spectrometry analysis.

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## References

- 1. Ethyl 2-amino-4,5-dimethoxybenzoate - C<sub>11</sub>H<sub>15</sub>NO<sub>4</sub> | CSSB00000297620 [chem-space.com]
- 2. chemscene.com [chemscene.com]
- 3. ETHYL 2-AMINO-4,5-DIMETHOXYBENZOATE | 20323-74-4 ,CCD00015810,MFCD00017323 - Product Detail - Chemical Cloud Database [chemcd.com]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)